Azetidin-3-ylmethanesulfonamide;hydrochloride Azetidin-3-ylmethanesulfonamide;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2413904-31-9
VCID: VC7645100
InChI: InChI=1S/C4H10N2O2S.ClH/c5-9(7,8)3-4-1-6-2-4;/h4,6H,1-3H2,(H2,5,7,8);1H
SMILES: C1C(CN1)CS(=O)(=O)N.Cl
Molecular Formula: C4H11ClN2O2S
Molecular Weight: 186.65

Azetidin-3-ylmethanesulfonamide;hydrochloride

CAS No.: 2413904-31-9

Cat. No.: VC7645100

Molecular Formula: C4H11ClN2O2S

Molecular Weight: 186.65

* For research use only. Not for human or veterinary use.

Azetidin-3-ylmethanesulfonamide;hydrochloride - 2413904-31-9

Specification

CAS No. 2413904-31-9
Molecular Formula C4H11ClN2O2S
Molecular Weight 186.65
IUPAC Name azetidin-3-ylmethanesulfonamide;hydrochloride
Standard InChI InChI=1S/C4H10N2O2S.ClH/c5-9(7,8)3-4-1-6-2-4;/h4,6H,1-3H2,(H2,5,7,8);1H
Standard InChI Key KLLLPYULMYKGEL-UHFFFAOYSA-N
SMILES C1C(CN1)CS(=O)(=O)N.Cl

Introduction

Chemical Identity and Structural Properties

Azetidin-3-ylmethanesulfonamide hydrochloride belongs to the sulfonamide class of compounds, distinguished by its azetidine heterocycle—a four-membered ring containing three carbon atoms and one nitrogen atom. The hydrochloride salt forms via protonation of the azetidine nitrogen, improving its crystallinity and aqueous solubility.

Physicochemical Properties

Azetidin-3-ylmethanesulfonamide hydrochloride exhibits properties typical of sulfonamide salts, with key parameters outlined below:

PropertyValueSource
Melting PointNot reported
SolubilitySoluble in polar solvents (e.g., water, DMSO)
Storage ConditionsCool, dry environment (< -20°C recommended)
StabilityStable under inert atmosphere
HygroscopicityLikely hygroscopic due to salt form

The compound’s solubility profile makes it suitable for formulation in aqueous media, a critical factor in preclinical studies. Its hydrochloride form reduces volatility compared to the free base, minimizing handling risks .

Synthesis and Manufacturing

The synthesis of Azetidin-3-ylmethanesulfonamide hydrochloride typically involves a two-step process:

  • Formation of the Free Base:
    Azetidin-3-amine reacts with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to yield N-(azetidin-3-yl)methanesulfonamide.

    Azetidin-3-amine+CH3SO2ClN-(azetidin-3-yl)methanesulfonamide+HCl\text{Azetidin-3-amine} + \text{CH}_3\text{SO}_2\text{Cl} \rightarrow \text{N-(azetidin-3-yl)methanesulfonamide} + \text{HCl}
  • Salt Formation:
    The free base is treated with hydrochloric acid to produce the hydrochloride salt:

    N-(azetidin-3-yl)methanesulfonamide+HClAzetidin-3-ylmethanesulfonamide hydrochloride\text{N-(azetidin-3-yl)methanesulfonamide} + \text{HCl} \rightarrow \text{Azetidin-3-ylmethanesulfonamide hydrochloride}

Industrial-scale production requires stringent control over reaction conditions to avoid ring-opening side reactions, a common challenge in azetidine chemistry.

Pharmacological Applications

APJ Receptor Modulation

Azetidin-3-ylmethanesulfonamide hydrochloride has been implicated in modulating the APJ receptor, a G protein-coupled receptor (GPCR) involved in cardiovascular homeostasis, metabolic regulation, and organ protection . Patent data highlight its potential as a ligand-biased agonist that preferentially activates G-protein signaling over β-arrestin pathways . This selectivity may mitigate adverse effects such as myocardial hypertrophy, which is linked to β-arrestin recruitment .

Therapeutic Indications

  • Cardiovascular Diseases: Preclinical studies suggest APJ agonists improve cardiac output and vascular function in heart failure models .

  • Metabolic Disorders: The compound’s ability to enhance insulin sensitivity positions it as a candidate for diabetes research .

  • Sepsis and Renal Failure: APJ activation may attenuate inflammatory responses in sepsis, though direct evidence for this compound remains exploratory .

Research and Development Trends

Recent patent activity underscores the compound’s role in developing APJ-targeted therapies. For example, WO2020/073011 describes derivatives of Azetidin-3-ylmethanesulfonamide hydrochloride with enhanced receptor affinity and oral bioavailability . Structural modifications, such as fluorination of the azetidine ring, aim to optimize pharmacokinetic properties .

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